molecular formula C14H24N2O2 B5972013 1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one

1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one

Cat. No.: B5972013
M. Wt: 252.35 g/mol
InChI Key: NOHKAHBGLZVAQS-UHFFFAOYSA-N
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Description

1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by the presence of a pyrrolidine ring attached to a piperidine ring, which is further connected to a butanone moiety.

Preparation Methods

The synthesis of 1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one typically involves the alkylation of 4-piperidone with pyrrolidine-1-carbonyl chloride, followed by the addition of butanone. The reaction conditions often include the use of a base such as triethylamine to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include N-oxides, alcohols, and substituted derivatives.

Scientific Research Applications

1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-2-5-13(17)15-10-6-12(7-11-15)14(18)16-8-3-4-9-16/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHKAHBGLZVAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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